molecular formula C19H21Cl2N3O2 B2826092 2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 700860-66-8

2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2826092
CAS RN: 700860-66-8
M. Wt: 394.3
InChI Key: SHCVEPYTTSBXAK-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives, including the compound , involves several steps . One key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines were obtained in two steps from available amino acids .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various methods such as molecular dynamics (MD) simulations . These simulations can be performed using software packages like Schrödinger Desmond by embedding selected protein-ligand complexes into the POPC membrane bilayer .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Scientific Research Applications

Synthesis and Chemical Properties

This compound, with its distinctive structure, has been synthesized and studied for various applications in scientific research. Notably, it serves as a pivotal molecule in the synthesis of complex chemical compounds due to its versatile binding properties. For instance, a study highlighted the synthesis of novel compounds through reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing its potential in creating antimicrobial agents with significant activities against various microorganisms (Bektaş et al., 2007). Additionally, the formation of novel benzodifuranyl and related derivatives derived from this compound has been explored for their anti-inflammatory and analgesic properties, indicating its utility in the development of new pharmacological agents (Abu‐Hashem et al., 2020).

Pharmacological Potential

The pharmacological exploration of this compound has revealed its potential in various therapeutic areas. For example, the compound's derivatives have been evaluated for their antimicrobial and anticancer activities, demonstrating significant efficacy in both in vitro and in vivo models (Mehta et al., 2019). This reflects the compound's role in the development of new treatments for infectious diseases and cancer. Furthermore, the synthesis and bioactivity assessment of bis(heteroaryl)piperazines, related to this compound, have shown promise as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting its contribution to antiviral research (Romero et al., 1994).

Chemical Characterization and Analysis

The chemical characterization and analysis of this compound and its derivatives have been a focus of research, aiming to understand its properties and applications better. For instance, studies have reported the synthesis and structural characterization of related piperazine derivatives, providing insights into their molecular structures and potential chemical reactivity (Zhang et al., 2007). This is crucial for designing more effective and selective compounds for various scientific and therapeutic purposes.

Future Directions

The future directions in the research of this compound could involve further exploration of its therapeutic potential, especially its role as a ligand for Alpha1-Adrenergic Receptor . Additionally, more studies could be conducted to fully understand its physical and chemical properties, safety profile, and potential applications in medicine.

properties

IUPAC Name

2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c1-26-16-5-3-15(4-6-16)22-19(25)13-23-8-10-24(11-9-23)18-12-14(20)2-7-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCVEPYTTSBXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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